

Application Note: Step-by-Step NMR Analysis of 3-(2,6-Dimethylphenoxy)azetidine

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Compound of Interest

Compound Name: 3-(2,6-Dimethylphenoxy)azetidine

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Abstract

This document provides a comprehensive, step-by-step guide for the structural elucidation of **3-(2,6-dimethylphenoxy)azetidine** using Nuclear Magnetic Resonance (NMR) spectroscopy. The protocol details sample preparation, instrument parameters for one-dimensional (^1H , ^{13}C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, and data analysis. Expected chemical shifts and coupling constants are summarized in tabular format to facilitate interpretation. Furthermore, this note includes visual aids generated using Graphviz to illustrate the molecular structure, experimental workflow, and key 2D NMR correlations, offering a complete resource for researchers working with similar small molecules.

Introduction

Azetidine derivatives are important structural motifs in medicinal chemistry due to their presence in numerous biologically active compounds. The synthesis of novel azetidine-containing molecules necessitates robust analytical techniques for unambiguous structure confirmation. NMR spectroscopy is a powerful, non-destructive method for determining the precise atomic connectivity and stereochemistry of small molecules.^[1] This application note presents a detailed protocol for the complete NMR analysis of **3-(2,6-dimethylphenoxy)azetidine**.

Predicted NMR Data

While experimental data for the target molecule is not publicly available, the following tables summarize the predicted ^1H and ^{13}C NMR data based on the analysis of structurally related azetidine and phenoxy compounds.[2][3][4] These values serve as a guide for interpreting the acquired spectra.

Table 1: Predicted ^1H NMR Data for **3-(2,6-Dimethylphenoxy)azetidine** (500 MHz, CDCl_3)

Atom Number	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
1 (NH)	2.5 - 3.5	br s	-	1H
2, 4 (CH_2)	3.8 - 4.2	t	7.5 - 8.5	2H
2, 4 (CH_2)	3.4 - 3.8	t	7.5 - 8.5	2H
3 (CH)	4.8 - 5.2	p	5.0 - 6.0	1H
Ar-H (meta)	6.8 - 7.0	d	7.5	2H
Ar-H (para)	6.7 - 6.9	t	7.5	1H
Ar- CH_3	2.2 - 2.4	s	-	6H

Table 2: Predicted ^{13}C NMR Data for **3-(2,6-Dimethylphenoxy)azetidine** (125 MHz, CDCl_3)

Atom Number	Chemical Shift (δ , ppm)
2, 4 (CH ₂)	50 - 55
3 (CH)	70 - 75
Ar-C (ipso)	155 - 160
Ar-C (ortho)	130 - 135
Ar-C (meta)	128 - 130
Ar-C (para)	120 - 125
Ar-CH ₃	15 - 20

Experimental Protocols

Sample Preparation

- Weigh approximately 5-10 mg of **3-(2,6-dimethylphenoxy)azetidine**.
- Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Transfer the solution to a 5 mm NMR tube.^[5]

NMR Data Acquisition

All spectra should be acquired on a 500 MHz NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.^[6]

- ¹H NMR:
 - Pulse sequence: zg30
 - Number of scans: 16
 - Relaxation delay: 2.0 s

- Acquisition time: 4.0 s
- ^{13}C NMR:
 - Pulse sequence: zgpg30
 - Number of scans: 1024
 - Relaxation delay: 2.0 s
- COSY (Correlation Spectroscopy):
 - Pulse sequence: cosygpqf
 - Number of scans: 2
 - Acquire data points in F2 and F1 dimensions to achieve adequate resolution.
- HSQC (Heteronuclear Single Quantum Coherence):
 - Pulse sequence: hsqcedetgpsisp2.3
 - Number of scans: 4
 - Set spectral widths in F2 (^1H) and F1 (^{13}C) to encompass all proton and carbon signals.
- HMBC (Heteronuclear Multiple Bond Correlation):
 - Pulse sequence: hmbcgpndqf
 - Number of scans: 8
 - Optimize the long-range coupling delay (e.g., 50 ms) to observe 2- and 3-bond correlations.

Data Analysis: A Step-by-Step Guide

- ^1H NMR:

- Reference the spectrum to the TMS signal at 0 ppm.
- Integrate all signals to determine the relative number of protons.
- Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants to deduce proton-proton connectivities.
- ^{13}C NMR:
 - Reference the spectrum to the CDCl_3 solvent peak at 77.16 ppm.
 - Identify the number of unique carbon environments.
- COSY:
 - Identify cross-peaks which indicate protons that are coupled to each other (typically through 2-3 bonds). This will confirm the connectivity within the azetidine ring and the aromatic system.
- HSQC:
 - Correlate each proton signal with its directly attached carbon. This allows for the unambiguous assignment of carbon resonances.
- HMBC:
 - Identify long-range (2-3 bond) correlations between protons and carbons. This is crucial for connecting the azetidine ring to the phenoxy moiety. For example, a correlation between the proton at C3 and the ipso-carbon of the aromatic ring would confirm the ether linkage.

Visualizations

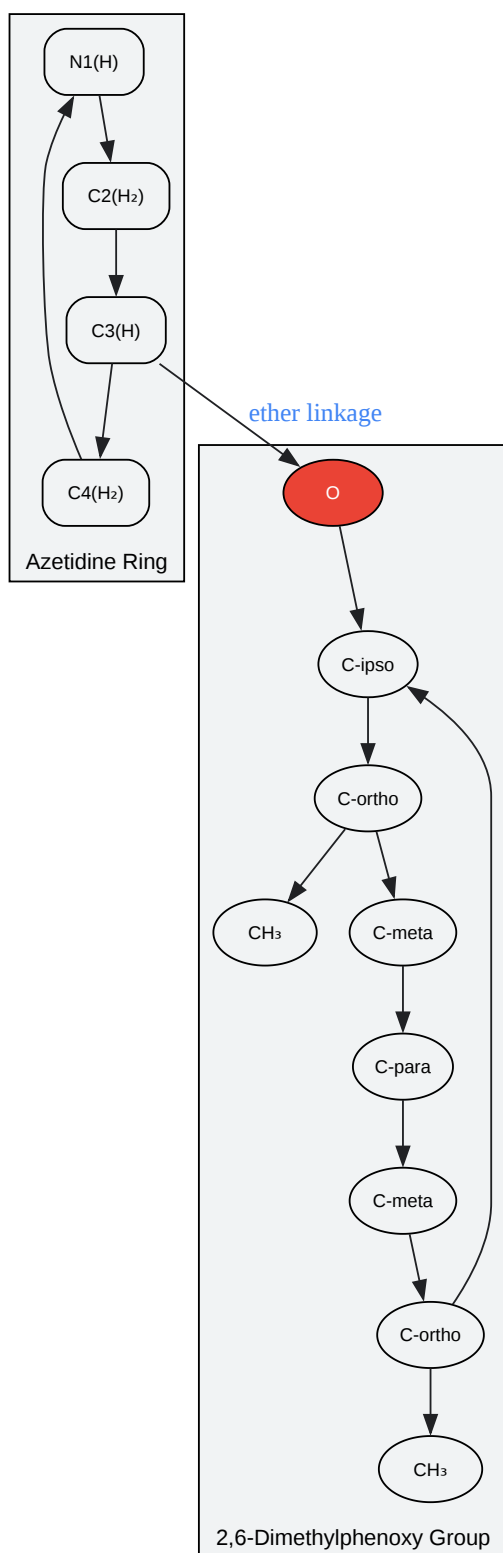


Figure 1: Molecular Structure of 3-(2,6-Dimethylphenoxy)azetidine

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Caption: Molecular structure of **3-(2,6-dimethylphenoxy)azetidine**.

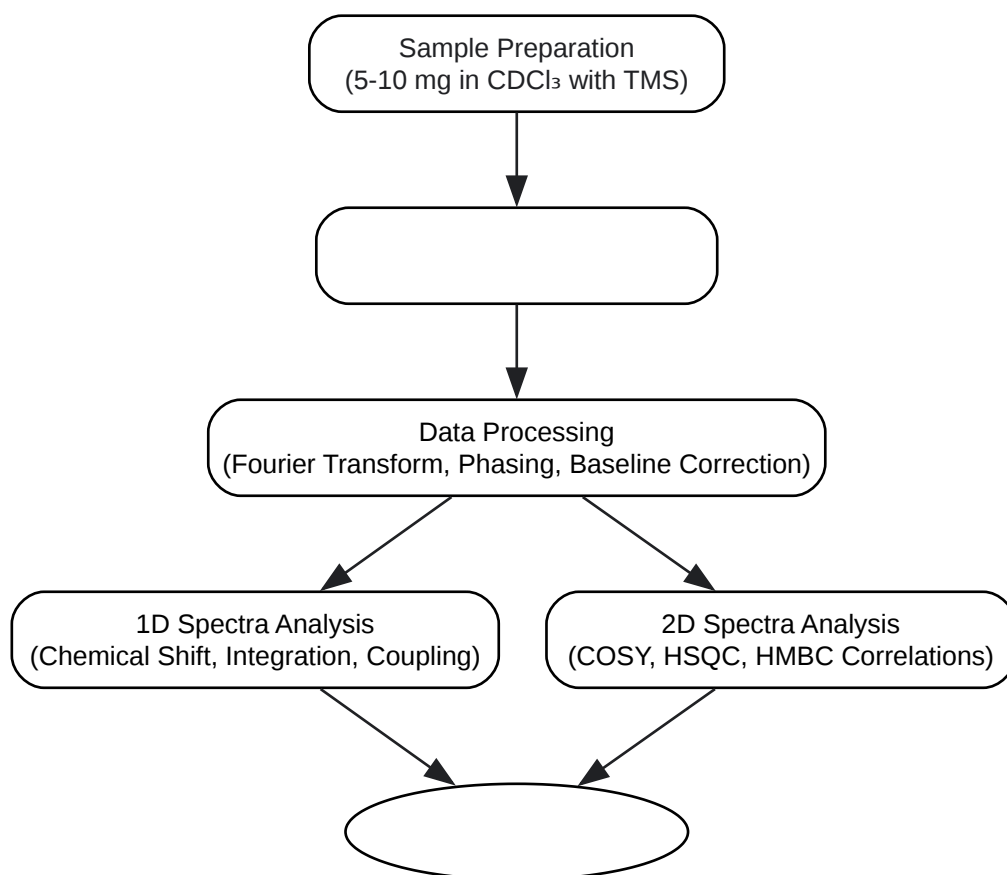


Figure 2: NMR Analysis Workflow

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Caption: General workflow for NMR analysis.

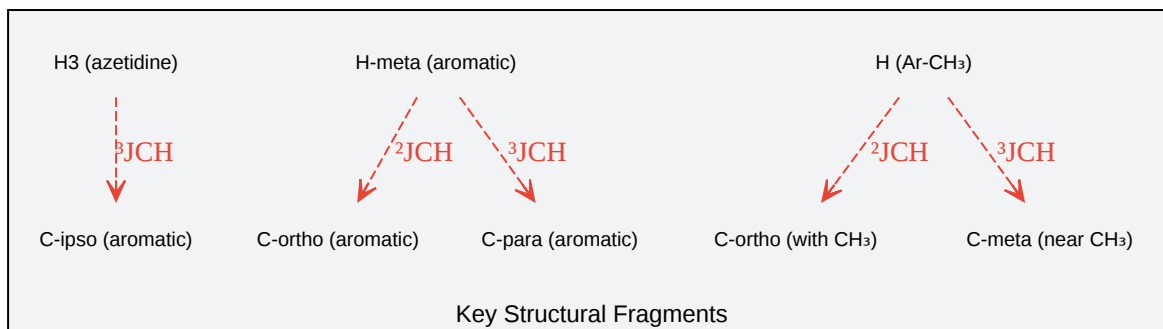


Figure 3: Key HMBC Correlations

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Caption: Expected key HMBC correlations for structural confirmation.

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References

- 1. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. rsc.org [rsc.org]
- 5. NMR Characterization of RNA Small Molecule Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
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